molecular formula C26H28N4O5 B13355601 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13355601
M. Wt: 476.5 g/mol
InChI Key: GJPFBGSWJZKCKI-UHFFFAOYSA-N
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Description

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a chemical compound with the CAS Registry Number 878459-25-7 . It has a molecular formula of C26H28N4O5 and a molecular weight of 476.52 g/mol . The compound is characterized by a hydantoin (2,5-dioxoimidazolidin) core structure, which is substituted with two 4-methoxyphenyl groups at the 4-position. This core is further functionalized with an acetamide linker connected to a 1-cyanocyclohexyl group . While the specific biological activities and research applications of this exact molecule are not detailed in the available public sources, compounds with similar hydantoin and cyanocyclohexyl motifs are of significant interest in medicinal chemistry and drug discovery research. For instance, related structures are explored in the development of Proteolysis-Targeting Chimeras (PROTACs), which are a novel class of therapeutic agents designed to target specific proteins for degradation . Researchers investigating advanced pharmaceutical modalities may find this compound a valuable synthetic intermediate or a building block for creating novel bioactive molecules. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C26H28N4O5/c1-34-20-10-6-18(7-11-20)26(19-8-12-21(35-2)13-9-19)23(32)30(24(33)29-26)16-22(31)28-25(17-27)14-4-3-5-15-25/h6-13H,3-5,14-16H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

GJPFBGSWJZKCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dioxoimidazolidin-1-yl Derivatives

The core structure, imidazolidin-2,5-dione , is typically synthesized via cyclization reactions involving amino acids or related precursors. A common approach involves:

  • Starting Material: N,N'-Bis(4-methoxyphenyl)urea derivatives or related precursors.
  • Reaction Conditions: Heating with suitable cyclizing agents such as phosgene derivatives or carbonyldiimidazole (CDI) to induce ring closure.

Example Procedure:

- React N,N'-bis(4-methoxyphenyl)urea with triphosgene in an inert solvent like dichloromethane.
- Maintain at low temperature (~0°C) to control the exothermic reaction.
- Allow the mixture to warm to room temperature, promoting cyclization to form the imidazolidin-2,5-dione core.

Functionalization with Aromatic Substituents

The bis(4-methoxyphenyl) groups are introduced via nucleophilic aromatic substitution or through Suzuki-Miyaura coupling if starting from halogenated intermediates. These steps are optimized to ensure selective substitution at the nitrogen or carbon centers.

Attachment of the Acetamide and Cyanocyclohexyl Groups

Synthesis of N-(1-Cyanocyclohexyl)acetamide

This key intermediate is generally prepared by:

Cyclohexylamine + Chloroacetyl chloride → N-(Chloroacetyl)cyclohexylamine

Followed by:
N-(Chloroacetyl)cyclohexylamine + Sodium cyanide → N-(1-Cyanocyclohexyl)acetamide

This sequence involves nucleophilic substitution with cyanide, forming the nitrile group attached to the cyclohexyl ring.

Coupling with the Imidazolidinone Core

The acetamide derivative is then coupled to the imidazolidinone core via amide bond formation:

  • Method: Activation of the carboxylic acid group on the imidazolidinone with coupling agents such as EDCI or DCC, followed by reaction with the amino group of the acetamide.

Final Assembly and Purification

The last step involves the condensation of the bis(4-methoxyphenyl)-substituted imidazolidinone with the acetamide derivative, often under reflux in polar aprotic solvents like DMF or DMSO. The reaction is monitored via TLC, and the product is purified through column chromatography or recrystallization.

Representative Reaction Scheme

Step 1: Cyclization to form imidazolidin-2,5-dione core
Step 2: Aromatic substitution to introduce bis(4-methoxyphenyl) groups
Step 3: Activation of carboxyl group on core, coupling with N-(1-cyanocyclohexyl)acetamide
Step 4: Final purification

Data Tables and In-Depth Research Findings

Step Reagents Conditions Key Intermediates References
1 Triphosgene, urea derivatives 0°C to room temp Imidazolidin-2,5-dione core ,
2 Suzuki coupling, nucleophilic substitution Reflux, inert atmosphere Bis(4-methoxyphenyl) substituted intermediates ,
3 Chloroacetyl chloride, sodium cyanide Room temp, inert solvent N-(1-Cyanocyclohexyl)acetamide
4 EDCI/DCC, DMF or DMSO Reflux Final compound

Notes on Methodological Diversity

  • Variations exist depending on the starting materials and specific substituents.
  • Employing microwave-assisted synthesis can reduce reaction times.
  • Green chemistry approaches involve solvent-free conditions or catalytic processes.

The synthesis of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a multi-step process involving core formation, aromatic substitution, and amide coupling. The key challenges include selective functionalization and efficient coupling under mild conditions. Literature indicates that employing carbonyldiimidazole or triphosgene for cyclization, followed by Suzuki coupling for aromatic groups, and nucleophilic substitution for cyanide introduction, constitutes the most effective approach.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding phenols.

    Reduction: The imidazolidinone core can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Substituents : The target compound’s dual 4-methoxyphenyl groups may confer stronger binding to hydrophobic pockets in enzymes or receptors compared to analogs with single aromatic or aliphatic substituents (e.g., methyl group in CAS 956366-24-8) .

Cyanocyclohexyl vs. Piperidinylidene: The 1-cyanocyclohexyl group in the target compound introduces steric bulk and a polar cyano group, which may affect solubility and metabolic pathways differently than the piperidin-4-ylidene group in quinoline-based analogs .

Pharmacological and Screening Considerations

For example, the microculture tetrazolium (MTT) assay, a standard method for cytotoxicity screening, has been validated for testing compounds across diverse tumor cell lines . Hypothetically, the target compound’s high lipophilicity could improve cell membrane penetration, but excessive hydrophobicity might reduce aqueous solubility, limiting bioavailability.

Biological Activity

The compound 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic derivative with significant potential in medicinal chemistry. Its unique structure combines a 2,5-dioxoimidazolidine core with a bis(4-methoxyphenyl) substitution and a cyanocyclohexyl acetamide moiety. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Core Structure : 2,5-dioxoimidazolidine
  • Substituents :
    • 4,4-bis(4-methoxyphenyl) group enhances lipophilicity.
    • N-(1-cyanocyclohexyl) acetamide contributes to its biological profile.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC25H22N4O7
Molecular Weight462.46 g/mol
Rotatable Bond Count7
Exact Mass462.17942 g/mol

Inhibition of Metalloproteinases

Preliminary studies have identified this compound as a potential inhibitor of metalloproteinases (MMPs) , particularly MMP12. MMPs play critical roles in extracellular matrix remodeling and are implicated in various pathologies including cancer and arthritis. The inhibition of MMP12 by this compound suggests it could serve as a therapeutic agent in conditions associated with excessive matrix degradation.

Antitumor Activity

Research indicates that compounds structurally similar to 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide exhibit significant antitumor properties. For instance, studies on related imidazolidine derivatives have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) using cytotoxicity assays. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM , indicating strong efficacy in inhibiting tumor cell proliferation.

The proposed mechanism of action for the biological activity of this compound includes:

  • Binding Affinity : Interaction with metalloproteinases through specific binding sites.
  • Inhibition of DNA-dependent Enzymes : Similar compounds have been shown to bind to DNA and inhibit enzymes critical for DNA replication and repair.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

  • A study assessing the cytotoxic effects of various imidazolidine derivatives highlighted that those with methoxy substitutions exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
  • In vitro assays demonstrated that compounds similar to 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide showed higher efficacy in 2D cell cultures than in 3D cultures, suggesting the need for further structural optimization to improve their therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2,5-Dioxoimidazolidin-4-yl acetamidesImidazolidine core with acetamideInhibitor of metalloproteinase MMP12Lacks methoxy groups
Benzimidazole derivativesBenzimidazole nucleusAntitumor and antimicrobial activityDiverse mechanisms of action
Bis(4-methoxyphenyl)ureasUrea linkage instead of imidazolidinePotential antitumor activityDifferent functional group

Q & A

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters (solvent, temperature, catalyst) using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, employ DMF as a solvent with potassium carbonate as a base for nucleophilic substitution reactions, and monitor progress via TLC . Reaction completion can be confirmed by observing the disappearance of starting materials (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) . Post-synthesis, precipitate the product in water and recrystallize for purity .
  • Key Parameters Table :
ParameterOptimal ConditionImpact
SolventDMFEnhances solubility of intermediates
BaseK₂CO₃Facilitates deprotonation in SN2 reactions
MonitoringTLC (hexane:EtOAc)Tracks reaction progress

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of IR (to confirm carbonyl groups at ~1667 cm⁻¹ and NH stretches at ~3468 cm⁻¹), ¹H NMR (to identify methoxy groups at δ 3.8 ppm and aromatic protons between δ 6.9–7.5 ppm), and mass spectrometry (to verify molecular weight via [M+1] peaks) . Compare experimental data with computational predictions (e.g., PubChem-derived SMILES) to resolve ambiguities .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Conduct in vitro assays targeting hypothesized mechanisms (e.g., hypoglycemic or anticonvulsant activity) using cell lines or enzyme models. For example, test glucose uptake in adipocytes or GABA receptor modulation, referencing protocols from structurally analogous compounds . Use Wistar albino mice for preliminary in vivo toxicity studies, monitoring liver/kidney function markers .

Q. What strategies ensure compound stability during storage and experimentation?

  • Methodological Answer : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the cyanocyclohexyl group. Conduct accelerated stability studies under varying pH, temperature, and light exposure, analyzing degradation products via HPLC .

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Acceptable purity for research is ≥95%, validated by elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling guide reaction design and mechanistic studies?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to simulate reaction pathways and transition states. Use software like Gaussian or ORCA to predict intermediates in imidazolidinone formation. Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots) .

Q. How are contradictions in spectral data resolved (e.g., overlapping NMR signals)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to disentangle overlapping aromatic proton signals. For ambiguous mass spectrometry peaks, perform high-resolution MS (HRMS) or isotopic labeling. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What advanced techniques monitor real-time reaction dynamics?

  • Methodological Answer : Implement online HPLC-MS or ReactIR to track intermediate formation. For example, monitor the disappearance of maleimide intermediates in cyclization reactions .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing methoxy groups with halogens) and assay biological activity. Use multivariate regression analysis to correlate electronic/steric parameters (Hammett σ, LogP) with efficacy .

Q. What novel applications could emerge from this compound’s functional groups?

  • Methodological Answer :
    Explore its use as a ligand in catalysis (e.g., coordinating transition metals via the cyanocyclohexyl group) or as a monomer in polymer chemistry (via acrylamide-like reactivity). Test photophysical properties for potential in OLEDs .

Data Contradiction Analysis Framework

ScenarioResolution StrategyExample
Theoretical vs. Experimental Molecular Weight Perform HRMS and elemental analysisA 1.2% deviation in mass (e.g., 430.2 vs. 429.3) may indicate isotopic impurities .
Unexpected Biological Activity Re-evaluate assay conditions and purityFalse positives in toxicity screens may arise from DMF solvent residues .

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